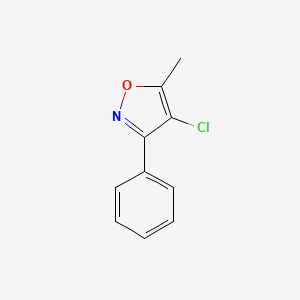
4-Chloro-5-methyl-3-phenyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 4-chloro-5-methyl-3-phenyl-, is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole derivatives can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Additionally, metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs microwave-assisted solid-phase synthesis, which is efficient and yields high purity products . This method is advantageous due to its operational simplicity and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 4-chloro-5-methyl-3-phenyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Isoxazole derivatives can be reduced using appropriate reducing agents.
Substitution: Substitution reactions often involve halogenation or nitration, where common reagents include halogens and nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Halogens and nitric acid are frequently used reagents.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Isoxazole, 4-chloro-5-methyl-3-phenyl-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoxazole, 4-chloro-5-methyl-3-phenyl-, involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Isoxazole, 4-chloro-5-methyl-3-phenyl-, can be compared with other similar compounds such as:
Thiadiazole: Another five-membered heterocycle with sulfur and nitrogen atoms.
Oxadiazole: Contains oxygen and nitrogen atoms in the ring.
Isothiazole: Features sulfur and nitrogen atoms in the ring.
Uniqueness
The uniqueness of isoxazole, 4-chloro-5-methyl-3-phenyl-, lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
IUPAC Name |
4-chloro-5-methyl-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNYZGXPHZNWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50806953 |
Source


|
| Record name | 4-Chloro-5-methyl-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50806953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62604-76-6 |
Source


|
| Record name | 4-Chloro-5-methyl-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50806953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














